

Application Notes and Protocols for SR16835 Receptor Binding Assay

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Compound of Interest

Compound Name: SR16835
Cat. No.: B10770995

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These application notes provide a detailed protocol for conducting a receptor binding assay for **SR16835**, a potent agonist for the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), with secondary partial agonist activity at the mu-opioid receptor (MOR).

Introduction

SR16835 is a valuable research compound for investigating the physiological and pathological roles of the NOP receptor system. A quantitative receptor binding assay is fundamental for characterizing the affinity and selectivity of **SR16835** and similar compounds. This document outlines a competitive radioligand binding assay protocol using cell membranes expressing the human ORL1 receptor.

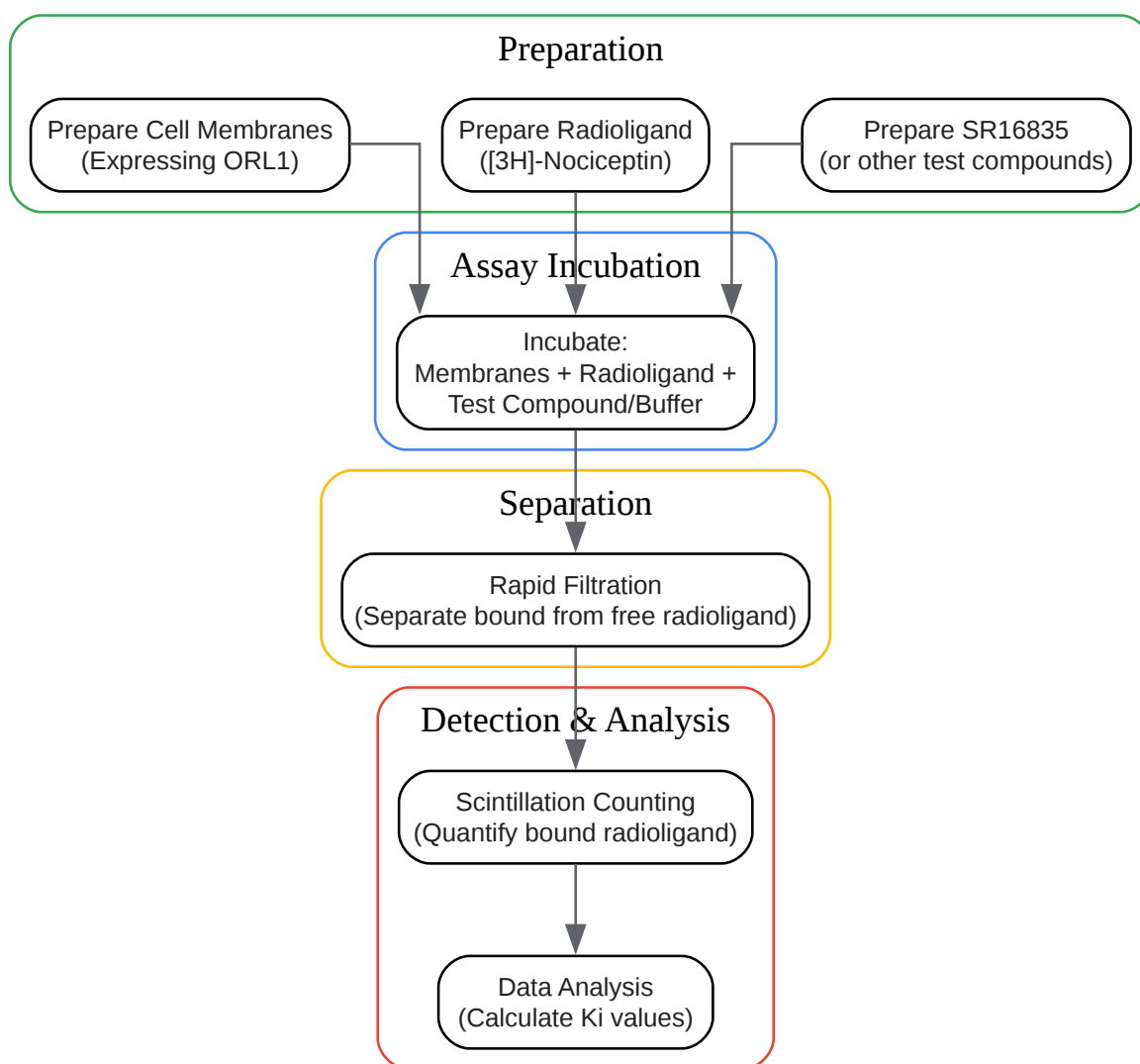
Quantitative Data Summary

The following table summarizes the binding affinity of **SR16835** for the human ORL1 (NOP) and mu-opioid (MOR) receptors.

| Compound | Receptor | Binding Affinity (K _i) | Agonist Activity |
|----------|-----------------|------------------------------------|--------------------------|
| SR16835 | ORL1 (NOP) | 11.4 nM[1][2] | Full Agonist[1][2] |
| SR16835 | Mu-Opioid (MOR) | 79.9 nM[1][2] | Partial Agonist[1][2][3] |

Experimental Workflow

The following diagram illustrates the general workflow for the **SR16835** receptor binding assay.



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Diagram of the experimental workflow for the **SR16835** receptor binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay for SR16835 at the ORL1 Receptor

This protocol is designed for a 96-well plate format.

I. Materials and Reagents

- Cell Membranes: Cell membranes prepared from a stable cell line overexpressing the human ORL1 (NOP) receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [³H]-Nociceptin (specific activity ~40-60 Ci/mmol).
- Test Compound: **SR16835**.
- Non-specific Binding Control: Unlabeled Nociceptin.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[\[4\]](#)
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).
- Scintillation Cocktail.
- 96-well microplates.
- Plate shaker.
- Filtration manifold.
- Microplate scintillation counter.

II. Membrane Preparation

- Thaw the frozen cell membranes expressing the ORL1 receptor on ice.

- Homogenize the membranes in ice-cold Assay Buffer.
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).[4]
- Dilute the membranes in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well).[4]

III. Assay Procedure

- Prepare Compound Dilutions:
 - Prepare a stock solution of **SR16835** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of **SR16835** in Assay Buffer to achieve a range of final concentrations (e.g., 10^{-11} M to 10^{-5} M).
- Set up the Assay Plate:
 - Add 50 µL of Assay Buffer to the "Total Binding" wells.
 - Add 50 µL of a high concentration of unlabeled Nociceptin (e.g., 1 µM final concentration) to the "Non-specific Binding" wells.
 - Add 50 µL of the various dilutions of **SR16835** to the "Competition" wells.
- Add Radioligand:
 - Dilute [3 H]-Nociceptin in Assay Buffer to a concentration that is 5 times the final desired concentration (typically near its K_d value, e.g., 0.5-1.0 nM final concentration).
 - Add 50 µL of the diluted [3 H]-Nociceptin to all wells.
- Add Cell Membranes:
 - Add 150 µL of the diluted cell membrane preparation to all wells.[4]
 - The final assay volume will be 250 µL.[4]
- Incubation:

- Seal the plate and incubate for 60-90 minutes at room temperature (or 30°C) with gentle agitation.[\[4\]](#)

IV. Filtration and Detection

- Filtration:
 - Rapidly terminate the incubation by filtering the contents of the plate through the pre-treated glass fiber filter plate using a vacuum filtration manifold.
 - Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer per well to remove unbound radioligand.
- Drying and Scintillation Counting:
 - Dry the filter plate under a lamp or in a low-temperature oven (e.g., 50°C for 30 minutes).[\[4\]](#)
 - Add scintillation cocktail to each well.
 - Count the radioactivity in a microplate scintillation counter.

V. Data Analysis

- Calculate Specific Binding:
 - Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
- Determine IC₅₀:
 - Plot the percentage of specific binding against the logarithm of the **SR16835** concentration.
 - Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of **SR16835** that inhibits 50% of the specific binding of the radioligand).
- Calculate K_i:

- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation:

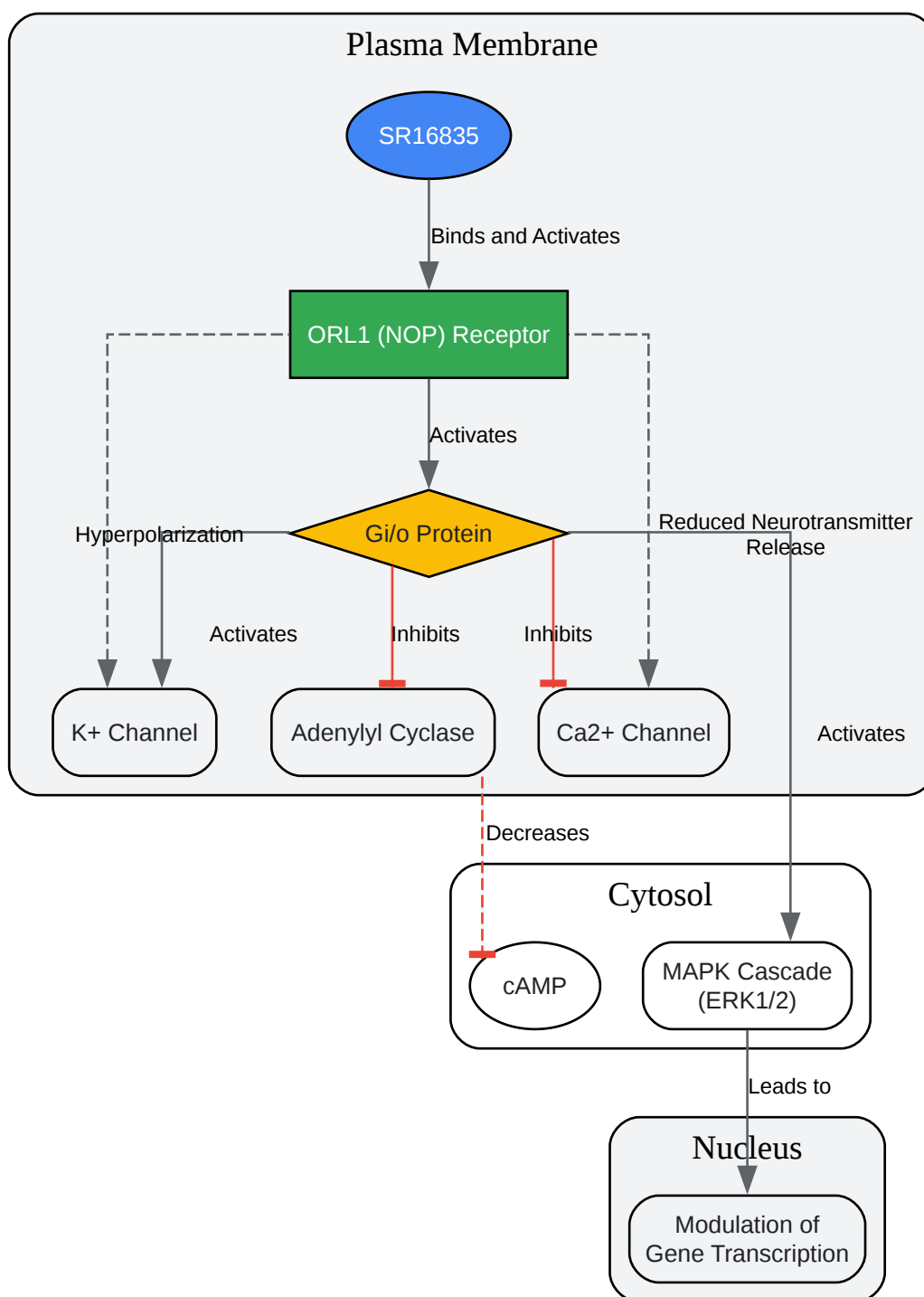
- $K_i = IC_{50} / (1 + ([L]/K_d))$

- Where:

- $[L]$ is the concentration of the radioligand used in the assay.
- K_d is the dissociation constant of the radioligand for the receptor.

SR16835 (ORL1 Receptor) Signaling Pathway

SR16835, as a potent ORL1 (NOP) receptor agonist, is expected to activate the downstream signaling pathways characteristic of this G-protein coupled receptor. The ORL1 receptor primarily couples to inhibitory G-proteins (G_i/o).^[5]



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Signaling pathway of the ORL1 (NOP) receptor activated by **SR16835**.

Activation of the ORL1 receptor by an agonist like **SR16835** initiates a cascade of intracellular events:

- Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
- Modulation of Ion Channels: The G-protein subunits also directly modulate ion channel activity, leading to the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.[5][6] This results in neuronal hyperpolarization and reduced neurotransmitter release.
- Activation of MAPK Pathway: The ORL1 receptor can also signal through the mitogen-activated protein kinase (MAPK) cascade, such as the ERK1/2 pathway, which can influence gene transcription and other cellular processes.[4][7]

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